molecular formula C13H17NOS B4151573 1-[2-(methylthio)benzoyl]piperidine

1-[2-(methylthio)benzoyl]piperidine

Cat. No.: B4151573
M. Wt: 235.35 g/mol
InChI Key: RFYGVCDIGPIWHG-UHFFFAOYSA-N
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Description

1-[2-(Methylthio)benzoyl]piperidine is a piperidine derivative featuring a benzoyl group substituted with a methylthio (-SMe) moiety at the ortho position of the benzene ring. This compound combines the conformational flexibility of the piperidine ring with the electron-rich, lipophilic methylthio group, which influences its chemical reactivity and biological interactions.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-16-12-8-4-3-7-11(12)13(15)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYGVCDIGPIWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784886
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

The structural and functional uniqueness of 1-[2-(methylthio)benzoyl]piperidine becomes evident when compared to related piperidine derivatives. Below is a detailed analysis of its distinguishing features:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents
This compound Piperidine + benzoyl 2-(Methylthio)benzoyl
1-(Benzoyl)piperidine Piperidine + benzoyl Unsubstituted benzoyl
1-(2-Chlorobenzoyl)piperidine Piperidine + benzoyl 2-Chlorobenzoyl
1-(3-Thiophenyl)piperidin-2-one Piperidinone + thiophene 3-Thiophenyl
2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine Piperidine + benzoyl + pyrimidine 2-(Methylsulfanyl)benzoyl, pyrimidine-oxy

Key Observations :

  • Electron Effects : The methylthio group is less electron-withdrawing than a chloro substituent (as in 1-(2-chlorobenzoyl)piperidine), which may reduce electrophilic reactivity but stabilize resonance interactions .
  • Biological Specificity : Unlike 1-(3-thiophenyl)piperidin-2-one, which exhibits anticancer activity due to the thiophene moiety, the methylthio-benzoyl group may confer distinct target selectivity, possibly in neurological or antimicrobial pathways .

Key Findings :

  • The methylthio group’s sulfur atom may participate in hydrogen bonding or hydrophobic interactions with biological targets, a feature absent in simpler analogs like 1-(benzoyl)piperidine .
  • Piperidine derivatives with heterocyclic additions (e.g., pyrimidine in ) show enhanced pharmacological diversity, suggesting that the target compound’s activity could be further modulated via structural hybridization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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